molecular formula C23H32N6O B2358212 (1s,3s)-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)adamantane-1-carboxamide CAS No. 1021094-14-3

(1s,3s)-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)adamantane-1-carboxamide

Cat. No.: B2358212
CAS No.: 1021094-14-3
M. Wt: 408.55
InChI Key: MBKKQYHESBOINC-UHFFFAOYSA-N
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Description

(1s,3s)-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)adamantane-1-carboxamide is a useful research compound. Its molecular formula is C23H32N6O and its molecular weight is 408.55. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • A study detailed a facile synthesis method for related adamantane derivatives, showcasing the utility of adamantane-based compounds in chemical synthesis. This methodology involves using adamantane as a starting material, highlighting the chemical versatility of adamantane derivatives in synthesizing complex molecules with potential biological activities (Su et al., 2011).

Biological Evaluation and Potential Therapeutic Effects

  • Research on thiazole-aminopiperidine hybrids revealed their potential as novel Mycobacterium tuberculosis GyrB inhibitors, demonstrating the potential of adamantane and piperidine derivatives in addressing infectious diseases (Jeankumar et al., 2013).
  • Another study explored adamantane-carboxamides as selective 5-HT2 receptor antagonists, suggesting their application in the development of new treatments for disorders influenced by serotonin receptors (Fujio et al., 2000).

Drug Design and Development

  • The convergent process for preparing adamantane-based 11-β-HSD-1 inhibitors highlights the role of adamantane derivatives in drug development, particularly for metabolic disorders. This process emphasizes the efficiency and scalability of synthesis routes for potential pharmaceuticals (Becker et al., 2008).
  • A study on novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents underlines the therapeutic potential of pyrazolo[3,4-d]pyrimidin derivatives in oncology and inflammation management (Rahmouni et al., 2016).

Properties

IUPAC Name

N-[2-(4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]adamantane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N6O/c30-22(23-11-16-8-17(12-23)10-18(9-16)13-23)24-4-7-29-21-19(14-27-29)20(25-15-26-21)28-5-2-1-3-6-28/h14-18H,1-13H2,(H,24,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBKKQYHESBOINC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=NC3=C2C=NN3CCNC(=O)C45CC6CC(C4)CC(C6)C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.